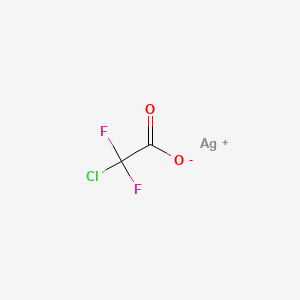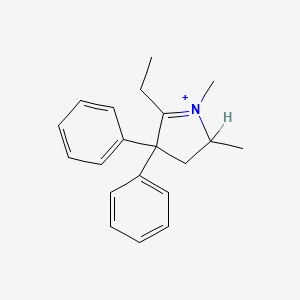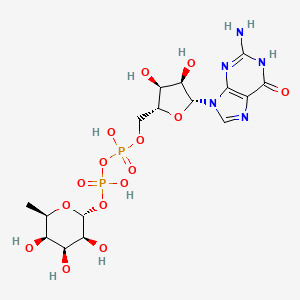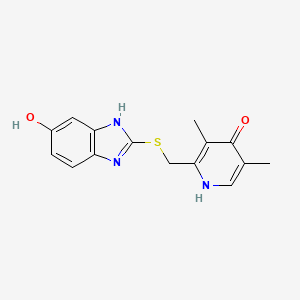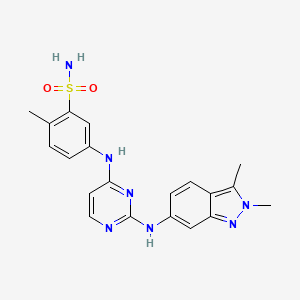
N-demethyl Pazopanib (Positional Isomer)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-demethyl Pazopanib (Positional Isomer) is a derivative of Pazopanib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is specifically a positional isomer, meaning it has the same molecular formula as Pazopanib but differs in the position of a functional group. This structural variation can lead to differences in its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-demethyl Pazopanib (Positional Isomer) typically involves the demethylation of Pazopanib. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-demethyl Pazopanib (Positional Isomer) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired isomer.
化学反応の分析
Types of Reactions
N-demethyl Pazopanib (Positional Isomer) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound.
科学的研究の応用
N-demethyl Pazopanib (Positional Isomer) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the effects of structural variations on chemical properties.
Biology: Investigated for its potential biological activities, including its effects on cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment, due to its structural similarity to Pazopanib.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
The mechanism of action of N-demethyl Pazopanib (Positional Isomer) involves its interaction with multiple protein tyrosine kinases. These kinases are part of the angiogenesis pathway, which is crucial for tumor growth and survival. By inhibiting these kinases, the compound can reduce tumor blood flow, induce tumor cell apoptosis, and inhibit tumor growth.
類似化合物との比較
Similar Compounds
Pazopanib: The parent compound, used in cancer treatment.
Sunitinib: Another tyrosine kinase inhibitor with similar applications.
Sorafenib: A multi-kinase inhibitor used in the treatment of various cancers.
Uniqueness
N-demethyl Pazopanib (Positional Isomer) is unique due to its specific structural variation, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H21N7O2S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
5-[[2-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-4-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)23-19-8-9-22-20(25-19)24-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25) |
InChIキー |
KXEITTOLAUJQPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC=C2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
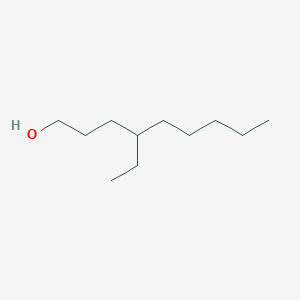
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
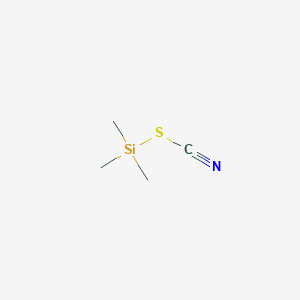
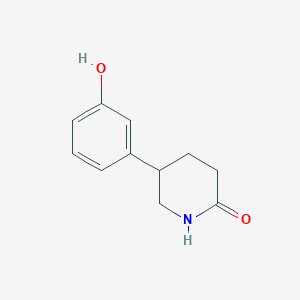
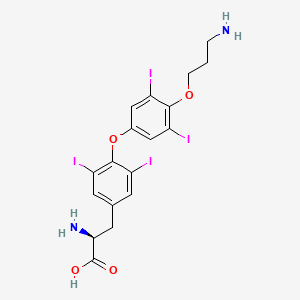
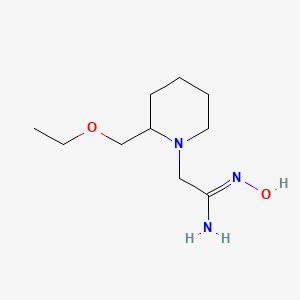
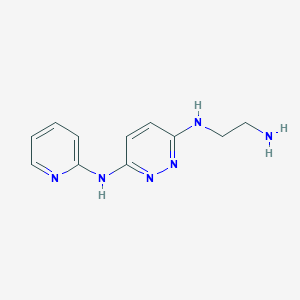
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
